Deoxysappanone B trimethyl ether
Description
Deoxysappanone B 7,4ʹ-dimethyl ether (Deox B 7,4) is a naturally occurring homoisoflavonoid derived from Biancaea sappan (L.) Tod. (syn. Caesalpinia sappan). Its chemical structure consists of a homoisoflavonoid backbone with methyl ether groups at positions 7 and 4ʹ (Figure 1A) . This compound has garnered attention for its potent anti-angiogenic, anti-parasitic, and anticancer properties.
Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13H,8,11H2,1-3H3 |
InChI Key |
ZRSCGBGNKZDPOF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of DEOXYSAPPANONE B TRIMETHYL ETHER involves several steps. One common method includes the methylation of sappanone B using diazomethane (CH2N2) or dimethyl sulfate (Me2SO4) to obtain the trimethyl derivative . The reaction typically requires heating in methanol (MeOH) in the presence of an acid
Chemical Reactions Analysis
DEOXYSAPPANONE B TRIMETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction with sodium borohydride (NaBH4) in methanol followed by acid treatment transforms it into brazilin.
Substitution: Methylation reactions using diazomethane or dimethyl sulfate result in the formation of trimethyl derivatives.
Common reagents used in these reactions include diazomethane, dimethyl sulfate, sodium borohydride, and methanol. The major products formed from these reactions are various methylated derivatives and brazilin .
Scientific Research Applications
DEOXYSAPPANONE B TRIMETHYL ETHER has several scientific research applications:
Chemistry: It is used as a reference compound in the study of homoisoflavonoids and their derivatives.
Biology: The compound has been investigated for its potential immunosuppressive properties.
Medicine: Research has shown its potential as an anti-leukemic agent with nanomolar activity.
Industry: It is used in the development of natural dyes and other phenolic compounds.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Derivatives
Deoxysappanone B 7,3ʹ-Dimethyl Ether Acetate (Deox B-DMEA)
- Structure : Differs by a methyl group at position 3ʹ instead of 4ʹ and an acetate modification .
- Activity: Differential Cytotoxicity: Preferentially targets HCT116 colorectal cancer cells with oncogenic KRAS mutations (IC₅₀ shift from parental to KRAS knockout cells) . Limitations: Rejected in AML studies due to insufficient pharmacological data .
Deoxysappanone B (Unmodified)
Anti-Angiogenic Homoisoflavonoids
Ononetin and Pomiferin
- Structural Features: Flavonoids with distinct substitution patterns (e.g., hydroxyl and prenyl groups) .
- Activity: Ononetin: Inhibited ISV formation but showed incomplete vessel suppression compared to Deox B 7,4 . Pomiferin: Moderate anti-angiogenic activity with higher toxicity in zebrafish embryos .
Anti-Parasitic Homoisoflavonoids
Cedrelone and Baicalein
- Structural Comparison: Cedrelone (a limonoid) and Baicalein (a flavone) lack homoisoflavonoid backbones .
- Activity :
Lamellarin G Trimethyl Ether
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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